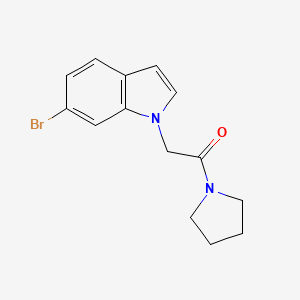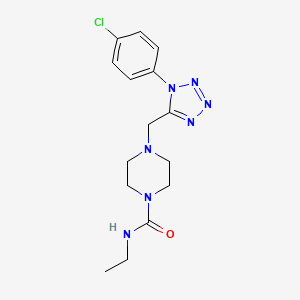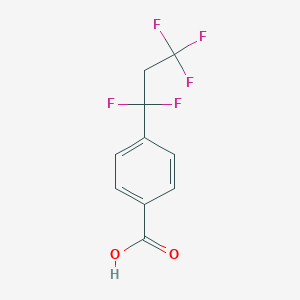
2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" is a chemical that appears to be structurally related to various heterocyclic compounds that have been synthesized and characterized in recent studies. While the exact compound is not directly mentioned in the provided papers, the related structures suggest a potential for diverse chemical reactions and applications, particularly in the field of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including halide exchange, nucleophilic substitution, and cyclization processes. For instance, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone was achieved using dibromo-pyridine, undergoing magnesium halide exchange and nucleophilic substitution with acetyl chloride in the presence of various catalysts at mild conditions, yielding up to 81% . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile revealed dihedral angles and intramolecular interactions that contribute to the stability of the molecule . Similarly, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was characterized, highlighting the importance of π-π interactions and hydrogen bonding in the crystal packing . These findings provide insights into the potential molecular geometry and stability of "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone".
Chemical Reactions Analysis
The related compounds have shown the ability to undergo further chemical transformations. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of tridentate ligands for transition metals . Additionally, 2-(2-bromoallyl)-1,3-dicarbonyl compounds have been converted into various substituted pyrroles through base-promoted cyclization . These studies suggest that "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" could also participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the novel cathinone derivative identified in the study required a combination of analytical techniques for its characterization, indicating the complexity of determining such properties. Although the exact physical and chemical properties of "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" are not provided, the related research suggests that advanced analytical techniques would be necessary to fully characterize this compound.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns in Enaminones
The research on enaminones, such as those related to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, has highlighted the significance of hydrogen-bonding patterns in influencing molecular structures and interactions. For instance, studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have shown that bifurcated intra- and intermolecular hydrogen bonding plays a crucial role in establishing a six-membered hydrogen-bonded ring and forming centrosymmetric dimers, respectively. These hydrogen bonding interactions, along with weak C-H...Br, Br...O, C-H...π, and C-H...O interactions, contribute to the stabilization of the crystal structures, thereby influencing the physical and chemical properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone have been widely explored. For example, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone involved a two-step reaction using 2,5-dibromo-pyridine, showcasing the feasibility of producing such compounds with high yields under mild conditions. This highlights the accessibility and straightforward nature of synthesizing complex brominated compounds, which could be analogous to the synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (Jin, 2015).
Photophysical Properties and Binding Affinity
The study of 2-pyridin-2-yl-1H-indole derivatives, which are structurally similar to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, has revealed their interesting photophysical properties and binding affinities. These compounds exhibited long wavelength fluorescent emission sensitive to solvent polarity and pH. Some derivatives displayed good binding affinities to estrogen receptors, indicating potential for biomedical applications and highlighting the diverse functional capabilities of such compounds (Kasiotis & Haroutounian, 2006).
Propriétés
IUPAC Name |
2-(6-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSXFFCHPEVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081145-06-3 |
Source


|
| Record name | 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)
![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)